molecular formula C13H18ClNO2 B1422919 2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide CAS No. 1306604-86-3

2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide

Cat. No. B1422919
CAS RN: 1306604-86-3
M. Wt: 255.74 g/mol
InChI Key: COCIFBANUQYAQJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide” is a chemical compound that belongs to the acetamides family. It has a molecular weight of 255.74 . It is mostly used in the research and industrial fields due to its unique properties, including its ability to influence biological processes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18ClNO2/c1-3-11 (15-13 (16)9-14)10-7-5-6-8-12 (10)17-4-2/h5-8,11H,3-4,9H2,1-2H3, (H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolism in Liver Microsomes

    A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which are structurally similar to 2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide, in human and rat liver microsomes. They found significant metabolic differences between human and rat liver microsomes in processing these compounds, which is important for understanding the potential human health implications of exposure to such herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Soil Reception and Activity

    Banks and Robinson (1986) investigated the soil reception and activity of chloroacetamide herbicides, including acetochlor, which is chemically related to this compound. Their research is crucial in understanding how these herbicides interact with the soil and affect agricultural productivity (Banks & Robinson, 1986).

Radiochemical Studies

  • Radiosynthesis for Metabolism Studies: Latli and Casida (1995) developed a method for the radiosynthesis of chloroacetanilide herbicides, such as acetochlor, to facilitate studies on their metabolism and mode of action. This method is crucial for tracing the environmental and biological pathways of these herbicides (Latli & Casida, 1995).

Environmental Monitoring and Impact

  • Hydrologic System Monitoring

    Kolpin et al. (1996) conducted a study on the presence of acetochlor in the hydrologic system in the Midwestern United States. This research is vital for understanding the environmental distribution and potential ecological impacts of chloroacetamide herbicides (Kolpin, Nations, Goolsby, & Thurman, 1996).

  • Fatty Acid Synthesis Inhibition in Algae

    Weisshaar and Böger (1989) examined the effect of chloroacetamides, including alachlor and metazachlor, on fatty acid synthesis in the green alga Scenedesmus acutus. This research provides insights into the biochemical impact of these herbicides on non-target organisms (Weisshaar & Böger, 1989).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-11(15-13(16)9-14)10-7-5-6-8-12(10)17-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIFBANUQYAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OCC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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